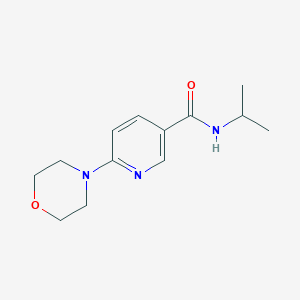

N-isopropyl-6-morpholinonicotinamide

Description

N-Isopropyl-6-morpholinonicotinamide is a nicotinamide derivative featuring a pyridine backbone substituted with a morpholine ring at the 6-position and an isopropyl group on the amide nitrogen.

Properties

IUPAC Name |

6-morpholin-4-yl-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(2)15-13(17)11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPCIJXRSKLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-morpholinonicotinamide typically involves the reaction of 6-chloronicotinic acid with isopropylamine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of N-isopropyl-6-morpholinonicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-6-morpholinonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinamides or morpholine derivatives.

Scientific Research Applications

N-isopropyl-6-morpholinonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-isopropyl-6-morpholinonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Below is a comparative analysis of N-isopropyl-6-morpholinonicotinamide and related amides, based on structural features and inferred properties:

Key Observations:

- Aromatic Systems: The pyridine core in N-isopropyl-6-morpholinonicotinamide offers distinct electronic properties compared to the benzene ring in N,N-diethyl-3,4,5-trimethoxybenzamide. Pyridine’s inherent basicity and hydrogen-bonding capacity may influence binding interactions in biological systems.

- Substituent Effects : The morpholine group in the target compound introduces polarity and hydrogen-bonding capability, which could enhance aqueous solubility relative to the trimethoxybenzamide analog. Conversely, the trimethoxy groups on the benzene ring may improve planar stacking interactions but reduce metabolic stability .

- N-Substituents : The isopropyl group (branched alkyl) may confer different steric and solubility profiles compared to the diethyl group (linear alkyl), impacting pharmacokinetics.

Morpholine-Containing Compounds

The absence of a nitroso group in the target compound likely mitigates toxicity risks but may reduce reactivity in certain applications.

Commercial and Research Status

Both N-isopropyl-6-morpholinonicotinamide and N,N-diethyl-3,4,5-trimethoxybenzamide are listed as discontinued by CymitQuimica , suggesting challenges in synthesis, stability, or commercial demand. Potential reasons include:

- Synthetic Complexity : Multi-step synthesis requiring regioselective substitution.

- Stability Issues : Morpholine rings are prone to oxidative degradation, while trimethoxybenzamides may exhibit photolability.

- Limited Efficacy: Uncompetitive performance in preliminary biological or industrial screens.

Biological Activity

N-isopropyl-6-morpholinonicotinamide (also referred to as DT-8) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly in cancer treatment. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of N-isopropyl-6-morpholinonicotinamide

N-isopropyl-6-morpholinonicotinamide is a nicotinamide derivative that has shown promise in preclinical studies for its antiproliferative effects against various cancer cell lines. Its structure includes a morpholine ring and isopropyl group, which contribute to its pharmacological properties.

Research indicates that DT-8 exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cell Division : DT-8 disrupts the mitotic spindle, leading to blocked cell division. This is associated with methionine depletion and subsequent limitation of S-adenosylmethionine (SAM) levels, which are crucial for cellular methylation processes .

- Metabolic Profiling Changes : A study utilizing -NMR-based metabolomics showed significant alterations in the metabolic profiles of MCF-7 breast cancer cells treated with DT-8. Notable changes included reduced levels of aromatic amino acids and nucleosides, indicating a shift in cellular metabolism towards a less proliferative state .

Antiproliferative Activity

The antiproliferative activity of N-isopropyl-6-morpholinonicotinamide has been quantified through various assays:

- IC50 Values : In studies involving MCF-7 and MDA-MB231 cell lines, DT-8 demonstrated IC50 values of 47 nM and 37 nM, respectively, indicating potent antiproliferative effects .

Comparative Studies

In comparative studies with established chemotherapeutic agents such as cisplatin and vinblastine, DT-8 exhibited distinct metabolic responses:

| Treatment | IC50 (nM) | Mechanism of Action |

|---|---|---|

| DT-8 | 47 (MCF-7) | Disrupts mitotic spindle |

| Cisplatin | Varies | DNA cross-linking |

| Vinblastine | Varies | Inhibits tubulin polymerization |

This table illustrates the relative potency and mechanisms of action of DT-8 compared to traditional chemotherapeutics.

Case Studies and Research Findings

- Cell Line Studies : The effects of DT-8 on MCF-7 cells were analyzed through -NMR spectroscopy, revealing significant differences in metabolite concentrations compared to untreated controls. Key metabolites that were altered included glucose and various amino acids, which are critical for cell proliferation .

- Potential Clinical Applications : Given its unique mechanism and potent activity against resistant cancer cell lines, DT-8 may serve as a lead compound for developing new cancer therapies targeting specific metabolic pathways involved in tumor growth.

- Safety Profile : While detailed toxicological studies are still required, initial assessments suggest that the compound has a manageable safety profile when used at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.